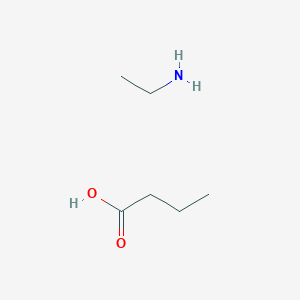
3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole is a chemical compound with the molecular formula C6H6Br2N2S It is characterized by the presence of bromine atoms at the 3rd and 4th positions, an ethenyl group at the 1st position, and a methylsulfanyl group at the 5th position on a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole typically involves the bromination of a suitable pyrazole precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in an appropriate solvent. The ethenyl and methylsulfanyl groups are introduced through subsequent reactions, which may involve the use of vinyl halides and thiol-containing compounds under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by the introduction of the ethenyl and methylsulfanyl groups using automated processes. The choice of reagents, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated pyrazole derivatives.
Substitution: Pyrazole derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the methylsulfanyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dibromo-1-phenyl-5-(methylsulfanyl)-1H-pyrazole
- 3,4-Dibromo-1-ethenyl-5-(ethylsulfanyl)-1H-pyrazole
- 3,4-Dichloro-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole
Uniqueness
3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole is unique due to the specific combination of bromine atoms, an ethenyl group, and a methylsulfanyl group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
923035-96-5 |
|---|---|
Molecular Formula |
C6H6Br2N2S |
Molecular Weight |
298.00 g/mol |
IUPAC Name |
3,4-dibromo-1-ethenyl-5-methylsulfanylpyrazole |
InChI |
InChI=1S/C6H6Br2N2S/c1-3-10-6(11-2)4(7)5(8)9-10/h3H,1H2,2H3 |
InChI Key |
AMJOWSZQYUKHDV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NN1C=C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine](/img/structure/B14188329.png)
![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)



![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)

![3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14188382.png)
![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)
![3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid](/img/structure/B14188385.png)

![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
![4-[Butyl(phenyl)amino]butanoic acid](/img/structure/B14188397.png)
![(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14188401.png)
